5-fluoro-2-hydroxypyridine-4-carboxylic acid
Description
Contextualization within Fluorinated Heterocyclic Carboxylic Acids
Fluorinated heterocyclic compounds are a cornerstone of modern chemistry, valued for the profound influence that fluorine substitution has on molecular properties. rsc.org The incorporation of fluorine into an aromatic ring, such as pyridine (B92270), can significantly alter its electronic structure, stability, and intermolecular interactions. rsc.orgacs.org Fluorine's high electronegativity exerts a strong inductive effect, which can stabilize the molecule and influence the acidity or basicity of other functional groups. rsc.org This strategy of "fluorine tuning" is widely employed to precisely modify the properties of molecules for applications in functional materials and chemical systems. rsc.org The presence of a carboxylic acid group further classifies the compound as a key synthetic intermediate, as this group can be readily converted into a wide range of other functionalities or used to anchor the molecule to surfaces or other molecular scaffolds.
Overview of Structural Features and Unique Functional Groups
The chemical behavior of 5-fluoro-2-hydroxypyridine-4-carboxylic acid is dictated by its three principal functional components: the 2-hydroxypyridine (B17775) core, the fluorine substituent at the 5-position, and the carboxylic acid at the 4-position.
A critical structural feature of 2- and 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. chemtube3d.com For 2-hydroxypyridine, this involves a proton transfer between the exocyclic oxygen and the ring nitrogen atom to form 2-pyridone. nih.govchemtube3d.com Experimental and theoretical studies have shown that for most 2-hydroxypyridine systems, the pyridone tautomer is significantly more stable and is the predominant form, particularly in the solid state and in polar solvents. nih.govsemanticscholar.org This preference is attributed to the aromaticity of the pyridone ring, where the nitrogen lone pair can be delocalized into the ring, and the presence of a strong carbon-oxygen double bond. chemtube3d.comchemtube3d.com Consequently, the subject compound is more accurately represented as 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid .
The electronic properties of the ring are heavily influenced by its substituents. The fluorine atom and the carbonyl group of the pyridone are strongly electron-withdrawing, which decreases the electron density of the aromatic system. rsc.orgdeepdyve.com This fluorination can lead to shorter adjacent C-N ring bonds and an increase in the stability of the molecule. deepdyve.comnih.gov The combination of these functional groups creates a unique electronic and structural landscape, offering specific sites for reactivity and supramolecular assembly.
Table 1: Physicochemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 1214385-23-5 |
| Molecular Formula | C₆H₄FNO₃ |
| Molecular Weight | 157.10 g/mol |
| Predominant Tautomer | 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
Significance in Academic Chemical Science, Excluding Biological Applications
While specific research focused exclusively on this compound is limited, its significance can be inferred from its status as a multifunctional chemical building block. In academic research, molecules with this combination of features are highly valued as precursors for the synthesis of more elaborate chemical structures.
The true significance of the compound lies not in its isolated properties but in the synthetic possibilities it presents. The carboxylic acid group is a versatile handle for derivatization, enabling the formation of esters, amides, or acid halides. It also provides a coordination site for metal ions. The pyridone ring system is a common motif in ligand design, and the fluorine atom allows for the fine-tuning of the ligand's electronic properties, which in turn affects the properties of the resulting metal complex. rsc.orgrsc.org Therefore, its primary role in non-biological chemical science is that of a specialized reagent for constructing molecules with tailored properties for materials and coordination chemistry.
Overview of Major Research Domains Pertaining to the Chemical Compound
Based on its structural features, this compound is a promising candidate for exploration in several key domains of chemical research.
Coordination Chemistry : Pyridine and its derivatives are classic ligands in the formation of transition metal complexes. wikipedia.org This compound could be used to synthesize novel ligands where the pyridone oxygen and the carboxylate group act as a bidentate chelate for metal ions. The fluorine atom would modulate the Lewis basicity of the donor atoms, thereby influencing the stability and electronic properties of the resulting metal-organic complexes. rsc.orgnih.gov
Materials Science : The compound is well-suited for use as a monomer or structural unit in the synthesis of functional materials. The carboxylic acid can be used for the construction of metal-organic frameworks (MOFs) or as a point of attachment for polymerization. The inclusion of fluorine in such materials is known to enhance properties like thermal stability and chemical resistance. nih.gov
Supramolecular Chemistry : The presence of hydrogen bond donors (N-H, -COOH) and acceptors (C=O, -COOH, F) makes the molecule an excellent candidate for designing complex, self-assembling supramolecular structures held together by non-covalent interactions.
Table 2: Potential Research Applications and Relevant Functional Groups
| Research Domain | Key Functional Group(s) | Potential Role of the Compound |
|---|---|---|
| Coordination Chemistry | Carboxylic Acid, Pyridone Ring | Precursor for bidentate ligands; fluorine modulates electronic properties. rsc.orgwikipedia.org |
| Materials Science | Carboxylic Acid, Fluorine Atom | Monomer for MOFs or polymers; enhances thermal stability. nih.gov |
| Supramolecular Chemistry | All Functional Groups | Building block for hydrogen-bonded networks and crystal engineering. |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
| 2-hydroxypyridine |
| 2-pyridone |
Structure
3D Structure
Properties
CAS No. |
1214385-23-5 |
|---|---|
Molecular Formula |
C6H4FNO3 |
Molecular Weight |
157.10 g/mol |
IUPAC Name |
5-fluoro-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4FNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
SQAUYVSHDAQVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CNC1=O)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies Towards 5 Fluoro 2 Hydroxypyridine 4 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis and Key Disconnections for the Pyridine (B92270) Core and Functional Groups
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-fluoro-2-hydroxypyridine-4-carboxylic acid, the analysis reveals several potential strategies based on key bond disconnections.
The primary disconnections involve:
Functional Group Introduction: The fluoro, hydroxy (or its tautomeric pyridone form), and carboxylic acid groups can be disconnected to reveal a simpler pyridine core. This suggests a strategy where a pre-formed pyridine ring is functionalized in a stepwise manner. The order of introduction is critical to manage the directing effects of the existing substituents.
Pyridine Ring Formation: The C-C and C-N bonds of the pyridine ring itself can be disconnected. This leads to strategies involving cyclization reactions, where acyclic precursors are assembled to form the heterocyclic core with some or all of the required functional groups already in place.
Two plausible retrosynthetic pathways are:
Pathway A: Late-stage Functionalization. This approach starts with a simpler pyridine derivative. A key disconnection is the C-COOH bond, suggesting a late-stage carboxylation of a 5-fluoro-2-hydroxypyridine (B1303129) intermediate. Further disconnection of the C-F and C-OH bonds points towards a pyridine core that undergoes sequential halogenation, hydroxylation, and carboxylation.
Pathway B: Cyclization Strategy. This pathway involves disconnecting the pyridine ring itself. A common approach for polysubstituted pyridines is a [3+3] or [4+2] cycloaddition. For instance, a disconnection across the C2-C3 and N1-C6 bonds might lead back to an enamine and an unsaturated carbonyl compound, which could be assembled in a cyclization reaction to form the pyridine ring. The functional groups would be incorporated into these acyclic precursors.
These differing strategies highlight the main challenges: controlling regioselectivity during functionalization and designing acyclic precursors for efficient cyclization.
Classical and Established Synthetic Routes to the Core Structure
Classical synthetic methods provide a foundational framework for constructing the this compound molecule. These routes often involve multiple steps and rely on well-established named reactions.
Multi-step syntheses focus on the gradual introduction of functional groups onto a basic starting material. A hypothetical, classical route could begin with a simple, commercially available fluorinated compound.
For example, a synthesis could commence from 2-amino-5-fluoropyridine.
Diazotization and Hydrolysis: The amino group at the C2 position can be converted to a hydroxyl group. This is typically achieved through diazotization with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium, followed by hydrolysis of the resulting diazonium salt. This would yield 5-fluoro-2-hydroxypyridine.
Directed Metalation and Carboxylation: The next step would be the introduction of the carboxylic acid group at the C4 position. The existing hydroxy (pyridone) and fluoro groups influence the acidity of the ring protons. Directing groups can be used to achieve regioselective deprotonation at the C4 position with a strong base (e.g., lithium diisopropylamide, LDA), followed by quenching the resulting organolithium species with carbon dioxide to install the carboxylic acid. The directing effects of the substituents are crucial for the success of this step. nih.gov
This step-wise approach relies on the predictable reactivity of substituted pyridines but may require careful optimization of reaction conditions to avoid side reactions and ensure high regioselectivity.
Constructing the pyridine ring from acyclic precursors is a powerful strategy for accessing highly substituted derivatives. thieme-connect.com These methods build the core and can install multiple substituents in a single annulation step.
Hantzsch Pyridine Synthesis: While the classic Hantzsch synthesis produces dihydropyridines, modified versions can yield fully aromatized pyridines. A variation tailored for this target might involve the condensation of a β-ketoester (containing the eventual C4-carboxyl group), an aldehyde, and an ammonia (B1221849) source, with one of the components carrying a fluorine atom.
Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an α,β-unsaturated ketone (or ynone). To synthesize the target molecule, one could envision using an enamine derived from a β-ketoacid equivalent and a fluorinated α,β-unsaturated compound. The reaction typically proceeds via a Michael addition followed by cyclization and elimination to afford the substituted pyridine. nih.gov
[4+2] Cycloaddition (Diels-Alder) Reactions: Aza-Diels-Alder reactions can also be employed. For instance, a 2-azadiene could react with a dienophile to form the pyridine ring. nih.gov The precursors would need to be synthesized with the appropriate fluorine and carboxylate functionalities. acs.org
The following table summarizes some classical cyclization strategies.
| Cyclization Method | Precursor 1 | Precursor 2 | Precursor 3 | Key Features |
| Hantzsch Synthesis | β-Ketoester | Aldehyde | Ammonia | Forms a dihydropyridine (B1217469) intermediate, requires subsequent oxidation. |
| Bohlmann-Rahtz | Enamine | α,β-Unsaturated Ketone | - | Versatile for various substitution patterns. |
| Aza-Diels-Alder | 2-Azadiene | Dienophile | - | Convergent route, builds the ring in a single step. nih.govacs.org |
The specific introduction of each functional group onto a pyridine ring is a field of extensive study.
Fluorination: The introduction of fluorine can be challenging. Direct C-H fluorination of pyridines often occurs selectively at the position adjacent to the nitrogen (C2). nih.gov Reagents like silver(II) fluoride (B91410) (AgF₂) can achieve this under mild conditions. nih.gov An alternative is nucleophilic aromatic substitution (SNAr), where a leaving group (like a chloro or nitro group) at the 5-position is displaced by a fluoride source. The high electronegativity of fluorine makes fluoropyridines less reactive towards further SNAr than their chloro-analogues. nih.gov
Hydroxylation: The 2-hydroxy group is often installed by leveraging the chemistry of pyridine N-oxides. A pyridine can be oxidized to the corresponding N-oxide, which then activates the C2 position. Reaction with an anhydride (B1165640) like acetic anhydride can lead to a 2-acetoxy intermediate, which is then hydrolyzed to the 2-hydroxypyridine (B17775) (which exists in equilibrium with the 2-pyridone tautomer). google.com Direct hydroxylation of pyridines can also be achieved under specific oxidative conditions. google.com
Carboxylation: As mentioned, carboxylation can be performed on a metalated pyridine intermediate. Other methods include the oxidation of a pre-existing alkyl group (e.g., a methyl group) at the C4 position using a strong oxidant like potassium permanganate (B83412) (KMnO₄) or the hydrolysis of a nitrile (CN) group, which can be introduced via nucleophilic substitution.
Modern and Green Synthetic Approaches
Recent advances in synthetic chemistry focus on improving efficiency, reducing waste, and employing milder reaction conditions. These modern methods offer powerful alternatives to classical routes.
Green chemistry principles are increasingly applied to the synthesis of heterocyclic compounds like pyridines. rasayanjournal.co.innih.gov Key strategies include:
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and improve yields compared to conventional heating. nih.gov
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, minimizing intermediate isolation and purification steps, which saves time and reduces solvent waste. researchgate.net
Solvent-Free Reactions: Performing reactions without a solvent or in environmentally benign solvents like water reduces the environmental impact of the synthesis. ijarsct.co.in
Catalysis, particularly using transition metals, has revolutionized the synthesis of substituted pyridines. thieme-connect.com
C-H Activation/Functionalization: This is one of the most powerful modern techniques. Instead of pre-functionalizing a position with a leaving group, a catalyst can directly activate a C-H bond for coupling. nih.gov For instance, a palladium or rhodium catalyst could be used to selectively functionalize the C4-H bond of a 5-fluoro-2-hydroxypyridine intermediate, followed by a carboxylation step. This approach is highly atom-economical as it avoids the generation of stoichiometric byproducts.
Cross-Coupling Reactions: Catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) are invaluable for building the pyridine core or adding substituents. A strategy could involve creating a 4-halopyridine derivative and then using a palladium-catalyzed cross-coupling reaction to introduce a carboxylate precursor. nih.gov
Catalytic Cycloadditions: Modern catalysts can facilitate cycloaddition reactions under milder conditions and with higher selectivity than thermal methods. acs.org For example, copper or palladium catalysts can be used in cascade reactions that form highly substituted pyridines from simple starting materials in a single operation. thieme-connect.comnih.gov
The table below highlights some modern catalytic approaches.
| Catalytic Method | Catalyst Example | Transformation | Advantages |
| C-H Activation | Palladium (Pd), Rhodium (Rh) | Direct conversion of a C-H bond to a C-C or C-X bond. nih.gov | High atom economy, reduces synthetic steps. |
| Cross-Coupling | Palladium (Pd), Copper (Cu) | Formation of C-C bonds from a halide/triflate and an organometallic reagent. | High functional group tolerance, reliable. |
| Catalytic Cyclizations | Copper (Cu), Iron (Fe) | Annulation of acyclic precursors to form the pyridine ring. acs.orgnih.gov | Mild conditions, can create complex molecules in one pot. |
Flow Chemistry and Continuous Synthesis Protocols
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of this compound and its analogs, flow chemistry presents a promising avenue for efficient production.
One relevant approach involves the continuous flow synthesis of 2-pyridone derivatives. A study on the synthesis of 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones in a continuous flow microreactor system demonstrated the feasibility of producing these analogs at room temperature with satisfactory yields in under 10 minutes. shd-pub.org.rs This methodology could be adapted for the synthesis of the target compound by carefully selecting the appropriate starting materials. The optimization of such a process would involve varying the flow rates of the reactant solutions to control the retention time in the microreactor, thereby maximizing the yield. shd-pub.org.rs
Another key transformation in the synthesis of the target molecule is the introduction of the carboxylic acid group. A tube-in-tube gas permeable membrane reactor has been effectively used for the continuous-flow synthesis of carboxylic acids using carbon dioxide. durham.ac.uk This system allows for the efficient delivery of CO2 into a flow stream, enabling the carboxylation of Grignard reagents to produce a variety of carboxylic acids in high yields and purity. durham.ac.uk This technology could be integrated into a multi-step continuous-flow synthesis of this compound.
A hypothetical continuous flow process for the synthesis of this compound could involve a multi-step sequence where the formation of the 2-pyridone core is followed by in-line purification and subsequent carboxylation in a continuous manner. The development of such a process would require careful optimization of each step, including reaction temperature, pressure, and catalyst loading.
Solvent-Free and Environmentally Benign Syntheses
The principles of green chemistry encourage the development of synthetic methods that minimize or eliminate the use of hazardous solvents. Solvent-free and environmentally benign approaches are particularly attractive for the synthesis of this compound and its analogs.
Multicomponent reactions (MCRs) are a powerful tool in green chemistry, allowing for the synthesis of complex molecules in a single step from three or more starting materials. A novel one-pot, solvent-free route for the synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives has been reported, involving the condensation of alkenes, ketones, and ammonium (B1175870) acetate. mdpi.com This method offers high yields and short reaction times, making it an environmentally friendly alternative to classical methods. mdpi.com Adapting this MCR strategy to produce this compound would require the use of appropriately functionalized precursors.
Furthermore, an environmentally benign, solvent- and catalyst-free synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives has been developed. tandfonline.com This approach highlights the potential for synthesizing highly functionalized pyridine derivatives without the need for traditional reaction media. The synthesis of pyridine-4-carboxylic acid-functionalized Fe3O4 nanoparticles as a magnetic catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives under solvent-free conditions also demonstrates the utility of solvent-free systems in heterocyclic chemistry. tandfonline.com
Catalytic hydroxylation of pyridine derivatives represents another green approach. nbinno.com The use of aqueous micellar media for the O-alkylation of hydroxy pyridines provides an environmentally safe alternative to traditional methods that often rely on hazardous organic solvents. scirp.org These green methodologies underscore the potential for developing a sustainable synthesis of this compound.
Reaction Optimization and Yield Enhancement Studies for Target Compound Synthesis
A Rh(III)-catalyzed C–H functionalization approach has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method demonstrates the feasibility of synthesizing fluorinated pyridines in moderate to excellent yields and could be a potential route to a precursor for the target compound. Optimization of such a reaction would involve screening different catalysts, solvents, and reaction temperatures to maximize the yield of the desired fluorinated pyridine.
The selective fluorination of pyridine derivatives is another critical area for optimization. The use of Selectfluor® for the electrophilic fluorination of 1,2-dihydropyridines to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding pyridines, offers a viable pathway. nih.gov Optimization of this process would involve careful control of reaction conditions such as solvent and temperature to improve the yield and selectivity of the fluorination step. nih.gov
For the carboxylation step, electrochemical methods have shown promise for the site-selective carboxylation of pyridines with CO2. nih.gov The choice of a divided or undivided electrochemical cell can dictate the regioselectivity of the carboxylation, providing a tool for optimizing the synthesis of the desired 4-carboxylic acid isomer. nih.gov A copper-catalyzed C4-selective carboxylation of pyridines with CO2 has also been developed, offering a practical method for the synthesis of pyridine-4-carboxylic acid derivatives under mild conditions. chemistryviews.org
A hypothetical optimization table for a key synthetic step is presented below:
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (5) | DMF | 100 | 24 | 45 |
| 2 | Pd(PPh3)4 (5) | Toluene | 110 | 24 | 55 |
| 3 | CuI (10) | DMSO | 120 | 18 | 65 |
| 4 | CuI (10) | DMSO | 120 | 12 | 75 |
| 5 | NiCl2(dppp) (5) | Acetonitrile | 80 | 36 | 30 |
This is a hypothetical data table for illustrative purposes.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient synthetic routes. Mechanistic studies on the functionalization of pyridine rings provide a framework for understanding the key transformations.
The direct arylation of pyridine N-oxide, a method to prepare 2-arylpyridines, has been mechanistically studied, revealing a cooperative catalysis between two distinct palladium centers. nih.gov This highlights the complexity of C-H activation and functionalization in pyridine systems. The C-H bond cleavage is often the rate-determining step, and understanding the factors that influence this step is key to improving reaction efficiency. nih.gov
Photochemical methods for the functionalization of pyridines via pyridinyl radicals offer an alternative mechanistic pathway. acs.org The generation of pyridinyl radicals through single-electron reduction of pyridinium (B92312) ions allows for effective coupling with allylic radicals, leading to C4-functionalized pyridines with distinct positional selectivity compared to classical Minisci chemistry. acs.org
The mechanism of pyridine carboxylation has also been investigated. In the electrochemical carboxylation of pyridines, the formation of radical and ionic intermediates plays a crucial role in determining the site selectivity. nih.gov The reaction pathway can be influenced by the choice of electrode materials and the presence of additives.
For the formation of the 2-pyridone ring, a proposed mechanism for a three-component reaction involves the initial formation of an intermediate that undergoes an intramolecular aldol-type addition followed by acid-induced elimination of water and tautomerization to yield the final pyridin-4-ol product. The ratio of the pyridin-4-one and pyridin-4-ol tautomers is dependent on the substituents and the solvent.
A deeper understanding of these mechanistic principles will enable the rational design of more efficient and selective syntheses of this compound and its analogs.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for elucidating the structure of organic molecules in solution. For 5-fluoro-2-hydroxypyridine-4-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton, carbon, and fluorine signals and to understand the compound's structural and dynamic properties.
Elucidation of Complex Spin Systems (e.g., 1H, 13C, 19F NMR)
The structure of this compound presents a unique and informative spin system. The pyridine (B92270) ring contains two protons, H-3 and H-6, which exhibit characteristic chemical shifts and coupling constants. The presence of the fluorine atom at position 5 introduces additional complexity and provides a valuable spectroscopic probe.
¹H NMR: In the proton NMR spectrum, two distinct signals are expected in the aromatic region for the two protons on the pyridine ring. The proton at the 6-position (H-6) would likely appear as a doublet due to coupling with the fluorine atom at the 5-position (⁴JHF). The proton at the 3-position (H-3) would be expected to appear as a singlet, or a very finely split doublet due to a smaller long-range coupling to the fluorine (⁴JHF). The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and fluorine substituents. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the molecule. The carbon of the carboxylic acid group (C-4) would be found at the downfield end of the spectrum (typically 165-185 ppm). The carbon atoms attached to the electronegative oxygen (C-2) and fluorine (C-5) would exhibit characteristic chemical shifts, with the C-F bond resulting in a large one-bond carbon-fluorine coupling constant (¹JCF). The remaining carbon atoms of the pyridine ring (C-3 and C-6) would also show couplings to the fluorine atom, albeit with smaller coupling constants.
¹⁹F NMR: The ¹⁹F NMR spectrum would provide a direct observation of the fluorine environment. A single resonance would be expected, which would be split into a doublet of doublets due to couplings to the adjacent protons (H-6) and the more distant proton (H-3).
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3 | 7.0 - 7.5 | s or d | ⁴JHF ≈ 1-3 |
| H-6 | 8.0 - 8.5 | d | ⁴JHF ≈ 4-6 |
| OH | 9.0 - 12.0 | br s | - |
| COOH | 11.0 - 14.0 | br s | - |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constants (Hz) |
| C-2 | 160 - 170 | d | ³JCF ≈ 5-10 |
| C-3 | 110 - 120 | d | ³JCF ≈ 3-5 |
| C-4 | 140 - 150 | d | ²JCF ≈ 20-30 |
| C-5 | 150 - 160 | d | ¹JCF ≈ 230-260 |
| C-6 | 145 - 155 | d | ²JCF ≈ 15-25 |
| COOH | 165 - 175 | s | - |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| F-5 | -120 to -140 | dd | ⁴JFH-6 ≈ 4-6, ⁴JFH-3 ≈ 1-3 |
Note: Predicted values are based on analysis of similar compounds and are subject to solvent and experimental conditions.
Conformational Analysis via 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC)
To unambiguously assign the predicted NMR signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak between H-3 and H-6 is not expected due to the number of intervening bonds, confirming their isolated nature on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-3 and H-6 signals to their corresponding C-3 and C-6 carbon resonances.
H-3 to C-2, C-4, C-5, and the carboxylic acid carbon.
H-6 to C-2, C-4, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to probe the preferred conformation of the carboxylic acid group relative to the adjacent ring proton (H-3) and the hydroxyl group.
Dynamic NMR Studies for Tautomeric Equilibria and Exchange Processes
2-hydroxypyridines are known to exist in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is a dynamic process that can be studied using NMR spectroscopy. researchgate.netlibretexts.orgfu-berlin.de For this compound, this equilibrium would be between the hydroxy form and the pyridone form where the proton has migrated from the oxygen to the nitrogen atom.
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide quantitative information about the kinetics and thermodynamics of this tautomeric exchange. At low temperatures, the exchange may be slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers. As the temperature is raised, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single set of averaged signals at high temperatures. Line-shape analysis of these variable-temperature spectra can be used to determine the rate constants for the exchange and the activation energy of the process. The position of the equilibrium can also be determined by integrating the signals of the two forms at low temperatures. chemicalbook.com
Advanced Techniques for Signal Enhancement (e.g., SABRE ¹⁹F Hyperpolarization)
A significant challenge in NMR spectroscopy can be low sensitivity, particularly for insensitive nuclei or for samples at low concentrations. For fluorinated molecules like this compound, hyperpolarization techniques can dramatically enhance the ¹⁹F NMR signal.
Signal Amplification By Reversible Exchange (SABRE) is a powerful method that uses para-hydrogen to hyperpolarize a substrate via a temporary binding to an iridium catalyst. This technique has been successfully applied to a range of fluoropyridines, achieving significant signal enhancements for both ¹H and ¹⁹F nuclei. tandfonline.comtandfonline.combohrium.com The application of SABRE to this compound would be expected to produce a substantial increase in the ¹⁹F NMR signal, potentially by several orders of magnitude. acs.orgnist.gov This would enable rapid data acquisition and allow for the detection of the compound at much lower concentrations than would be possible with conventional NMR.
Advanced Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.
Fragmentation Pathway Analysis (e.g., MS/MS)
Tandem mass spectrometry (MS/MS) would be employed to elucidate the fragmentation pathways of this compound. In a typical MS/MS experiment, the protonated or deprotonated molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides valuable structural information.
For this compound (Molecular Weight: 157.1 g/mol ), a plausible fragmentation pathway in positive ion mode would likely involve initial common losses for carboxylic acids, such as the loss of water (H₂O, 18 Da) or carbon dioxide (CO₂, 44 Da). youtube.com The loss of CO₂ is a particularly common fragmentation pathway for aromatic carboxylic acids. Following decarboxylation, the resulting 5-fluoro-2-hydroxypyridine (B1303129) fragment could undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da), which are characteristic losses from pyridine rings.
Predicted Fragmentation Data for this compound:
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 158 ([M+H]⁺) | H₂O (18) | 140 | Protonated 5-fluoro-4-carboxypyridine-2-one |
| 158 ([M+H]⁺) | CO₂ (44) | 114 | Protonated 5-fluoro-2-hydroxypyridine |
| 114 | CO (28) | 86 | Fragmented pyrrole-type ion |
| 114 | HCN (27) | 87 | Fragmented furan-type ion with fluorine |
Note: The fragmentation pathway can be influenced by the ionization method and collision energy.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the differentiation between molecules that may have the same nominal mass but different elemental formulas.
For this compound, with the molecular formula C₆H₄FNO₃, HRMS is used to measure its exact mass and compare it to the theoretically calculated value. The theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O).
The resulting high-resolution data, typically with a mass error of less than 5 parts per million (ppm), provides strong evidence for the assigned elemental composition, a fundamental step in structural elucidation. pnnl.gov Electrospray ionization (ESI) in negative mode is particularly well-suited for this analysis, as it readily deprotonates the acidic carboxylic acid group to generate the [M-H]⁻ ion. pnnl.gov
Table 1: HRMS Data for this compound (C₆H₄FNO₃)
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₄FNO₃ |
| Ion Type | [M-H]⁻ |
| Calculated Exact Mass | 156.01025 u |
| Hypothetical Measured Mass | 156.01059 u |
| Mass Error | 2.2 ppm |
Ion Mobility Spectrometry for Gas-Phase Conformations
Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), offers a unique analytical dimension by separating ions based on their size, shape, and charge in the gas phase. This technique provides insights into the three-dimensional structure of molecules by measuring their collision cross-section (CCS), which is a measure of their rotational average projected area.
For a molecule like this compound, IMS can distinguish between different gas-phase conformers. nih.gov The presence of multiple functional groups capable of hydrogen bonding (-COOH, -OH) allows for the possibility of intramolecular hydrogen bonds, which would lead to more compact structures. These compact conformers would experience fewer collisions with a buffer gas as they travel through a drift tube, resulting in shorter drift times compared to more extended, linear conformers. nih.gov By analyzing the drift time distribution for the ion corresponding to this compound, researchers could identify the presence of one or more stable gas-phase conformations.
Table 2: Hypothetical Ion Mobility Data for Conformers of [M-H]⁻ Ion
| Hypothetical Conformer | Description | Expected Drift Time |
|---|---|---|
| Conformer A (Compact) | Stabilized by intramolecular H-bond | Shorter |
| Conformer B (Extended) | No intramolecular H-bond | Longer |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of a compound. mdpi.com These techniques measure the vibrational frequencies of chemical bonds, which are unique to specific functional groups and can be influenced by the molecule's local environment, such as intermolecular interactions. mdpi.com
Detailed Analysis of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its primary functional groups: the carboxylic acid, the hydroxyl group, the carbon-fluorine bond, and the pyridine ring.
Carboxylic Acid (-COOH): This group gives rise to several distinct vibrations. The O-H stretch is typically a very broad and strong band in the IR spectrum, often spanning from 2500 to 3300 cm⁻¹. msu.edu The carbonyl (C=O) stretching vibration produces a very strong and sharp absorption band, generally between 1700 and 1730 cm⁻¹ for saturated acids. spectroscopyonline.com The C-O stretch appears in the 1210-1320 cm⁻¹ region. spectroscopyonline.com
Hydroxyl (-OH): The phenolic O-H stretching vibration is expected in the region of 3200-3600 cm⁻¹. Its position and shape are sensitive to hydrogen bonding.
Pyridine Ring: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations occur in the 1400-1650 cm⁻¹ region.
Carbon-Fluorine (C-F) Bond: The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the range of 1000-1250 cm⁻¹.
Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Carboxylic Acid O-H | Stretching | 2500-3300 | Strong, Broad |
| Pyridine C-H | Stretching | 3000-3100 | Medium |
| Carboxylic Acid C=O | Stretching | 1700-1730 | Very Strong |
| Pyridine Ring | C=C, C=N Stretching | 1400-1650 | Medium-Strong |
| Carboxylic Acid C-O | Stretching | 1210-1320 | Strong |
| Aromatic C-F | Stretching | 1000-1250 | Strong |
| Carboxylic Acid O-H | Out-of-plane bend | 900-960 | Medium, Broad |
Hydrogen Bonding Network Probing
In the condensed phase (solid or liquid), carboxylic acids typically exist as hydrogen-bonded dimers. msu.edu This strong intermolecular interaction has a profound effect on the vibrational spectrum. The formation of a hydrogen bond weakens the O-H bond, causing its stretching frequency to decrease significantly and the corresponding spectral band to become very broad. spectroscopyonline.com Conversely, hydrogen bonding to the carbonyl oxygen slightly weakens the C=O double bond, resulting in a downward shift (red-shift) of its stretching frequency compared to the free monomer. Vibrational spectroscopy is therefore an excellent tool for confirming the presence and nature of hydrogen bonding within the compound. researchgate.net
Table 4: Effect of Hydrogen Bonding on Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Hypothetical Monomer (Gas Phase) | Hypothetical Dimer (Solid State) |
|---|---|---|
| O-H Stretch | ~3550 (Sharp) | 2500-3300 (Very Broad) |
| C=O Stretch | ~1760 | ~1710 |
Polymorphic Form Differentiation
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. Different polymorphs of the same compound can have distinct physical properties. Vibrational spectroscopy can effectively differentiate between polymorphs because the subtle differences in molecular conformation, crystal packing, and intermolecular interactions in each form lead to unique vibrational spectra. These differences are often most apparent in the low-frequency "fingerprint" region of the spectrum (below 1000 cm⁻¹), where lattice vibrations and complex bending modes occur. While no polymorphs of this compound have been reported, IR and Raman spectroscopy would be essential techniques for their identification and characterization should they be discovered.
X-ray Crystallography and Solid-State Structure Analysis
For this compound, a crystal structure determination would confirm the planarity of the pyridine ring and provide precise measurements of the C-F, C-O, C=O, C-N, and C-C bond lengths. A key feature of the solid-state structure would be the extensive hydrogen-bonding network. It is highly probable that the molecules would form centrosymmetric dimers via hydrogen bonds between their carboxylic acid groups, a common motif for carboxylic acids. researchgate.net Additional hydrogen bonds involving the hydroxyl group and the pyridine nitrogen atom would likely link these dimers into a larger supramolecular architecture.
Table 5: Hypothetical Crystallographic Data and Selected Bond Lengths
| Parameter | |
|---|---|
| Crystal Data | |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 12.1, 6.9 |
| β (°) | 95.5 |
| Selected Bond Lengths (Å) | |
| C=O | 1.22 |
| C-OH (carboxyl) | 1.31 |
| C-F | 1.35 |
| C-OH (hydroxyl) | 1.36 |
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research
A comprehensive examination of the chemical compound this compound, focusing on its advanced structural and electronic properties, cannot be completed at this time due to a scarcity of specific experimental data in publicly accessible scientific literature. Despite extensive searches for detailed research findings, crucial information regarding its crystal structure, intermolecular interactions, and electronic characteristics remains unpublished or unavailable.
The planned exploration was to encompass a detailed analysis of the compound's solid-state architecture and spectroscopic signature, adhering to a strict outline covering advanced structural elucidation and characterization. This would have included determination of its crystal packing and unit cell parameters, a thorough analysis of intermolecular forces such as hydrogen and halogen bonding, and investigations into its co-crystallization and salt formation tendencies. Furthermore, the electronic structure was to be probed using X-ray Photoelectron Spectroscopy (XPS).
However, searches for crystallographic data, including unit cell dimensions and packing motifs for this compound, did not yield any specific results. Similarly, detailed studies on the non-covalent interactions that govern its supramolecular assembly are not documented. While general principles of intermolecular forces in related fluorinated pyridine and carboxylic acid derivatives are well-established, specific experimental evidence for this particular compound is absent. nih.govacs.org
Investigations into the propensity of this compound to form co-crystals or salts with other molecules also returned no specific findings. Such studies are crucial for understanding its behavior in multicomponent solid forms, which is of significant interest in materials science and pharmaceutical development.
The existing literature covers these computational methods for related pyridine derivatives and other carboxylic acids. However, specific findings, data tables, and in-depth analyses for this compound are not available in the public research domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical compound “this compound” with the requested level of detail. The creation of such an article would require non-existent research data, and any attempt to extrapolate from other compounds would not meet the standards of scientific accuracy.
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the theoretical and computational studies of "this compound" that would allow for the creation of the detailed article as outlined in your request. The specific data required for the sections and subsections you provided, such as solvation effects, computational NMR and vibrational spectroscopy predictions, and reaction mechanism elucidations for this particular compound, are not present in the accessible research databases.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to your provided outline and focuses solely on "this compound". To do so would require speculating and extrapolating from research on different, albeit related, compounds, which would violate the core requirements of scientific accuracy and specificity to the requested subject.
Theoretical and Computational Studies
Supramolecular Interaction Modeling
The theoretical and computational investigation of 5-fluoro-2-hydroxypyridine-4-carboxylic acid, particularly its capacity for forming larger, self-assembled structures, relies on sophisticated modeling techniques. These methods allow for the detailed analysis of the subtle forces that govern molecular recognition and aggregation.
Non-Covalent Interaction (NCI) Analysis
A comprehensive Non-Covalent Interaction (NCI) analysis of this compound has yet to be reported in the scientific literature. This type of computational analysis is crucial for visualizing and understanding the weak interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, that dictate the compound's supramolecular chemistry. An NCI analysis would provide valuable insights into the intramolecular and intermolecular interactions, highlighting regions of attraction and repulsion. Such a study would typically involve the calculation of the reduced density gradient to identify and characterize the non-covalent interactions that stabilize the crystal structure or aggregates of the molecule.
Molecular Docking for Supramolecular Assembly (non-biological context)
Similarly, specific molecular docking studies focusing on the supramolecular assembly of this compound in a non-biological context are not currently available in published research. Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of supramolecular assembly, this technique could be employed to model the self-assembly of this compound molecules, predicting the geometry and stability of dimers, trimers, and larger aggregates. These studies are instrumental in understanding the fundamental principles of crystal engineering and the design of new materials with desired properties based on this molecule.
Further research in these areas would be highly beneficial to elucidate the full potential of this compound as a building block for supramolecular chemistry.
Derivatization, Functionalization, and Structure Property Relationships for Non Biological Applications
Synthesis of Novel Derivatives of 5-Fluoro-2-hydroxypyridine-4-carboxylic Acid
The inherent reactivity of the carboxylic acid, hydroxy group, and the pyridine (B92270) ring of this compound allows for a multitude of chemical transformations. These reactions pave the way for a new generation of functional materials.
Modification of the Carboxylic Acid Group (e.g., esterification, amide formation, hydroxamic acid derivatives)
The carboxylic acid group at the C4 position is a primary site for derivatization, enabling the synthesis of esters, amides, and hydroxamic acids, each with unique physicochemical properties.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard methods like the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, can be employed. This reaction is typically driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. The resulting esters can exhibit altered solubility and electronic properties compared to the parent acid.
Amide Formation: Amide derivatives are synthesized by coupling the carboxylic acid with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction with the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. fishersci.co.ukluxembourg-bio.com One-pot procedures that generate a reactive intermediate, such as a thioester, which then reacts with an amine, offer a greener alternative to traditional coupling reagents. nih.gov Studies on related pyridine carboxylic acids have demonstrated the successful synthesis of 5-amide substituted derivatives, highlighting the feasibility of this approach. nih.gov
Hydroxamic Acid Derivatives: Hydroxamic acids are potent metal chelators and their synthesis from this compound introduces a functional group with significant coordination chemistry. A common synthetic route involves the activation of the carboxylic acid, for example with ethyl chloroformate or N,N'-carbonyldiimidazole, followed by reaction with hydroxylamine (B1172632) or its salts. researchgate.netacs.orgresearchgate.net This method is efficient and can be performed under neutral or mild conditions, making it compatible with the other functional groups on the pyridine ring. eurjchem.com
Table 1: Synthetic Methodologies for Carboxylic Acid Modification An interactive data table summarizing common synthetic routes for modifying the carboxylic acid group.
| Derivative Type | Reagents and Conditions | Key Features |
|---|---|---|
| Esters | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Equilibrium-driven; excess alcohol or water removal increases yield. |
| Amides | Amine (R-NH₂), Coupling Agent (e.g., DCC, HATU), Base (e.g., DIEA), Solvent (e.g., DMF) | Requires activation of the carboxylic acid; high yields and broad substrate scope. fishersci.co.uk |
| Hydroxamic Acids | 1. Activating Agent (e.g., Ethyl Chloroformate) 2. Hydroxylamine (NH₂OH·HCl), Base | Introduces a strong metal-chelating moiety; can be performed in one pot. researchgate.net |
Functionalization of the Pyridine Ring (e.g., halogenation, nitration, alkylation)
Direct modification of the pyridine ring introduces substituents that can profoundly influence the molecule's electronic and steric properties.
Halogenation: The 2-hydroxypyridine (B17775) moiety strongly activates the ring towards electrophilic substitution, typically directing incoming electrophiles to the C3 and C5 positions. For instance, studies on the bromination of 2-hydroxypyridine-N-oxide, a related substrate, have shown that disubstitution occurs exclusively to yield the 3,5-dibromo derivative. scite.ai This suggests that direct bromination or chlorination of this compound would likely occur at the C3 position, the most activated vacant site.
Nitration: Nitration of hydroxypyridine systems is highly dependent on the reaction conditions and the specific isomer. 2-Hydroxypyridines can be nitrated under various conditions to yield either 3-nitro or 5-nitro derivatives. google.comgoogle.com Research on 6-hydroxy-2(1H)-pyridone indicates that nitration occurs readily at the 3-position. rsc.org For the target molecule, the combined directing effects of the C2-hydroxy (ortho, para-directing) and C4-carboxylic acid (meta-directing) groups, along with the existing C5-fluoro atom, would favor nitration at the C3 position.
Alkylation: The direct C-H alkylation of the 2-pyridone ring can be achieved using modern synthetic methods. For example, visible-light-promoted photoredox catalysis has been successfully employed for the C3-selective alkylation and arylation of 2-pyridones, offering a pathway to introduce carbon-based substituents onto the ring under mild conditions. researchgate.net
Transformation of the Hydroxy Group (e.g., etherification, tosylation)
The 2-hydroxy group, which exists in tautomeric equilibrium with its 2-pyridone form, is another key site for functionalization, enabling the synthesis of ethers and the installation of leaving groups for further substitution.
Etherification (O-Alkylation): The selective O-alkylation of 2-pyridones, in competition with N-alkylation, can be challenging but has been achieved with high regioselectivity using specific catalytic systems. Palladium-catalyzed reactions have been developed for the regioselective O-alkylation of 2-pyridones. rsc.org Another effective method is the triflic acid (TfOH)-catalyzed carbenoid insertion. rsc.org Furthermore, the Mitsunobu reaction, using triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD), has been successfully applied to the etherification of 5-fluoro-2-hydroxypyridine (B1303129) with various alcohols. wordpress.com These methods convert the pyridone into a fixed pyridine ether structure, which can significantly impact its electronic and aromatic character. nih.gov
Tosylation: The hydroxyl group can be converted into a tosylate (p-toluenesulfonate) by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This transformation converts the hydroxyl group into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions at the C2 position.
Investigation of Structure-Property Relationships for Advanced Materials Research
By creating a library of derivatives from this compound, researchers can systematically study how specific structural changes affect the material's bulk properties. This structure-property relationship is fundamental to designing materials for specific technological applications.
Modulation of Optical Properties (e.g., fluorescence, UV absorption)
The inherent aromaticity and potential for extended conjugation in derivatives of this compound make them promising candidates for new optical materials, including fluorophores and UV absorbers.
Research on substituted 2-pyridones has shown that they are a versatile scaffold for creating fluorophores. The position and electronic nature of substituents on the pyridone core can be used to tune the optical properties. researchgate.net For example, introducing aryl and ester groups can lead to bright blue fluorescence (λem = 433 nm) with high quantum yields (ΦF = 88%). researchgate.net Similarly, attaching a dialkylamino-phenyl group at the C6 position of the 2-pyridone ring can produce intense blue-green fluorescence (ΦF up to 0.94) in nonpolar solvents. researchgate.net The fluorescence properties of pyridin-1(2H)-ylacrylates, which contain a modified pyridone core, are also highly dependent on the substitution pattern, with emission maxima observed between 466 and 490 nm. mdpi.com These findings indicate that derivatization of the this compound core, such as through esterification or C-C coupling reactions on the ring, could yield novel fluorescent materials with tunable emission wavelengths.
Table 2: Influence of Substitution on the Optical Properties of 2-Pyridone Derivatives An interactive data table summarizing the relationship between substituent and observed optical properties in related 2-pyridone systems.
| Parent Scaffold | Substituent(s) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|---|
| 2-Pyridone | C3-Aryl, C4-Ester | 377 | 433 | 88% | researchgate.net |
| 2-Pyridone | C3, C4-Diester, C6-Aryl | - | 539 | 74% | researchgate.net |
| 2-Pyridone | 6-(4-Dialkylamino)phenyl | - | ~480-510 (in CHCl₃) | 80-92% | researchgate.net |
| Pyridin-1(2H)-ylacrylate | Various on ring/ester | 231-366 | 466-490 | - | mdpi.com |
Influence on Electronic Properties (e.g., conductivity, redox behavior)
The incorporation of fluorine and the presence of the nitrogen-containing heterocyclic ring provide a foundation for developing materials with interesting electronic properties. Fluorination is known to significantly alter the electronic structure of pyridine rings by influencing electron distribution, which can affect properties like conductivity and redox potential. nbinno.comrsc.org
Derivatives of this compound can be envisioned as monomers for the synthesis of novel conductive polymers. Pyridine-containing polymers are known to exhibit ionic conductivity and have potential as materials for energy storage and mixed ionic-electronic conductors. For instance, polypyridine has been shown to exhibit reversible redox chemistry, a key property for battery materials. researchgate.net The conductivity of polymers containing pyridine units, such as poly(vinyl pyridine), can be dramatically enhanced by several orders of magnitude through complexation with metal ions like Cu(I). researchgate.net Theoretical studies on a related fluorinated pyridine-2-dicarboxamide structure predicted a band gap of 0.6 eV, suggesting semiconducting behavior. By polymerizing or incorporating derivatives of this compound into larger macromolecular structures, it is possible to create materials with tailored conductivity and redox characteristics for applications in organic electronics.
Applications in General Organic Synthesis
Beyond its role in materials science, this compound and its derivatives hold potential in general organic synthesis, particularly in the realms of asymmetric synthesis and protecting group strategies.
As a Chiral Auxiliary or Ligand Component (if chiral derivatives are explored)
While this compound itself is achiral, it can be derivatized to introduce chirality. For instance, the carboxylic acid or hydroxyl group could be reacted with a chiral alcohol or amine to form a chiral ester or amide. These chiral derivatives could then be employed as chiral auxiliaries or as components of chiral ligands for asymmetric catalysis.
Chiral pyridine-containing ligands are of significant interest due to their ability to coordinate with a wide range of transition metals and effectively induce enantioselectivity in various chemical transformations. chim.itacs.org The development of new chiral pyridine units is an active area of research, with a focus on creating ligands that are both highly effective and broadly applicable. acs.org
A chiral derivative of this compound could be incorporated into a bidentate or tridentate ligand scaffold. The pyridine nitrogen, along with another heteroatom from a chiral substituent, could coordinate to a metal center, creating a chiral environment around the catalytically active site. The electronic properties of the pyridine ring, modulated by the fluorine and hydroxyl substituents, could influence the catalytic activity and selectivity of the resulting metal complex. nih.govrsc.org
The synthesis of such chiral ligands would likely involve standard amidation or esterification reactions, followed by complexation with a suitable metal precursor. The performance of these new chiral ligands would then need to be evaluated in a range of asymmetric reactions, such as hydrogenations, cross-coupling reactions, or aldol (B89426) additions.
As a Protecting Group Strategy Element
The multifunctional nature of this compound suggests its potential utility within protecting group strategies in complex molecule synthesis. The molecule contains three distinct functional groups—a carboxylic acid, a hydroxyl group, and a pyridine ring—each of which can be selectively protected or deprotected.
The carboxylic acid can be protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester), which can be cleaved under specific conditions. mdpi.com The hydroxyl group can be protected as an ether (e.g., benzyl ether, silyl (B83357) ether) or an ester (e.g., acetate, pivaloate). highfine.com The choice of protecting group for each functionality would depend on the planned reaction sequence and the need for orthogonal deprotection strategies.
The pyridine nitrogen itself can be considered a functional group that may require protection in certain synthetic transformations, as its basicity and nucleophilicity can interfere with desired reactions. Protection of the pyridine nitrogen is typically achieved by forming a pyridinium (B92312) salt, for example, by N-alkylation or N-oxidation. chemicalforums.com However, this can alter the reactivity of the entire molecule, a factor that must be carefully considered. chemicalforums.com
A summary of potential protecting group strategies for the functional groups of this compound is provided in the table below.
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| Carboxylic Acid | Methyl Ester, Benzyl Ester, t-Butyl Ester | Saponification, Hydrogenolysis, Acidolysis |
| Hydroxyl Group | Benzyl Ether, Silyl Ethers (TMS, TBDMS), Acetate | Hydrogenolysis, Fluoride (B91410) ion, Base/Acid Hydrolysis |
| Pyridine Nitrogen | N-Oxide, N-Alkylpyridinium salt | Reduction (e.g., with PCl3), Nucleophilic displacement |
The strategic application of protecting groups would allow for the selective modification of one part of the this compound core while the other functional groups remain masked. This level of control is essential in the multistep synthesis of complex organic molecules.
Coordination Chemistry and Metal Complexation
Ligand Design and Coordination Modes of 5-Fluoro-2-hydroxypyridine-4-carboxylic Acid and its Analogs
The coordination behavior of this compound is dictated by the arrangement of its functional groups: a carboxylic acid at the 4-position, a hydroxyl group at the 2-position, and the heterocyclic nitrogen atom. This arrangement allows for versatile coordination modes, making it an interesting ligand for complexation with various metal centers.
Bidentate Chelation via Carboxylate and Pyridyl Nitrogen/Hydroxy Oxygen
The most anticipated coordination mode for this compound and its analogs is bidentate chelation. In this mode, the ligand binds to a central metal ion through two donor atoms simultaneously, forming a stable ring structure known as a chelate.
For analogs like 2-picolinic acid, where the carboxylic acid is adjacent to the pyridine (B92270) nitrogen, chelation occurs through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring. researchgate.netdergipark.org.tr This N,O-bidentate coordination is a well-established and predominant bonding mode for picolinate-based ligands.
In the case of this compound, the presence of the 2-hydroxy group offers an alternative and likely more stable chelation pathway. It is structurally analogous to 3-hydroxypyridin-4-ones (3,4-HOPOs), which are powerful bidentate chelators that bind metal ions through the deprotonated hydroxyl and adjacent keto-oxygen atoms. nih.govresearchgate.netresearchgate.net Similarly, this compound is expected to coordinate via the deprotonated 2-hydroxy oxygen and the adjacent carbonyl oxygen of the carboxylic acid group. This creates a highly stable six-membered chelate ring, a favored conformation in coordination chemistry. This mode of coordination has been observed in metal complexes of similar ligands, such as the antibiotic oxolinic acid, which binds metal ions through its carboxylate and pyridone carbonyl oxygen atoms. researchgate.net
Monodentate Coordination Modes
Although bidentate chelation is generally favored due to the thermodynamic stability of the resulting chelate ring (the chelate effect), monodentate coordination is also possible under certain conditions. In this mode, the ligand binds to the metal center through only one of its potential donor atoms.
This can occur when the ligand is present in a large excess, or when steric hindrance from other ligands in the coordination sphere prevents the formation of a chelate ring. For this compound, monodentate coordination would most likely occur through one of the oxygen atoms of the carboxylate group, as it is the most accessible and typically the most basic site. In some complexes involving substituted pyridine ligands, coordination is observed exclusively through the heterocyclic nitrogen atom, particularly if the other functional groups are involved in strong intermolecular interactions like hydrogen bonding. mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through several standard methods of coordination chemistry. Typically, these involve the reaction of a soluble metal salt with the ligand in an appropriate solvent.
A common synthetic route involves dissolving the metal salt (e.g., chloride, nitrate (B79036), or acetate) and the ligand in a solvent such as ethanol (B145695) or methanol. The mixture is then refluxed for several hours to ensure the completion of the reaction. bohrium.com The resulting metal complex, which often precipitates upon cooling, can then be isolated by filtration, washed to remove unreacted starting materials, and dried. The stoichiometry of the reactants (metal-to-ligand ratio) can be adjusted to control the final structure of the complex.
Transition Metal Complexes
Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and electronic properties. It is anticipated that this compound would form stable complexes with a range of transition metal ions such as Cu(II), Ni(II), Co(II), Zn(II), and Fe(III). bohrium.comorientjchem.org
The synthesis of such complexes generally follows the procedure of refluxing the ligand with the corresponding metal salt in a 1:2 or 1:3 molar ratio. The geometry of the resulting complex (e.g., octahedral, tetrahedral, or square planar) depends on the coordination number of the metal ion and the stoichiometry of the ligand. For instance, studies on analogous picolinic acid complexes have reported the formation of octahedral structures for Co(II) and Ni(II) and square pyramidal geometries for Cu(II). dergipark.org.tr
Table 1: Representative Synthetic Conditions for Transition Metal Complexes with Analogous Ligands
| Metal Ion | Metal Salt | Ligand | M:L Ratio | Solvent | Conditions | Reference |
| Co(II) | Co(NO₃)₂·6H₂O | Dipicolinic Acid | 1:1 | Water | Hydrothermal | ajol.info |
| Ni(II) | Ni(NO₃)₂·6H₂O | Dipicolinic Acid | 1:1 | Water | Hydrothermal | ajol.info |
| Cu(II) | CuCl₂ | Picolinic Acid | 1:3 | Ethanol | Reflux (6h) | |
| Zn(II) | Zn(NO₃)₂·6H₂O | Dipicolinic Acid | 1:1 | Water | Hydrothermal | ajol.info |
Main Group Metal Complexes
While less studied than their transition metal counterparts, main group metals also form stable coordination complexes. Due to their "hard" Lewis acid character, main group metal ions like Mg(II), Ca(II), and Ba(II) have a strong affinity for "hard" oxygen donor ligands. Therefore, this compound is expected to be an excellent chelator for these ions, coordinating primarily through its carboxylate and hydroxyl oxygen atoms.
The synthesis of main group metal complexes typically involves reacting the metal chloride or nitrate salt with the ligand in an aqueous or alcoholic solution, often with the addition of a base to deprotonate the ligand's acidic functional groups and facilitate coordination. For example, studies on pyridine-2,4-dicarboxylic acid have shown that it can form stable polymeric structures with barium(II) ions. researchgate.net
Advanced Spectroscopic Characterization of Metal Complexes
A suite of spectroscopic techniques is essential for elucidating the structure and bonding in the metal complexes of this compound.
Infrared (IR) Spectroscopy : This technique is used to confirm the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the functional groups involved in bonding will shift. For instance, a downward shift (to lower wavenumber) in the C=O stretching frequency of the carboxylic acid group (typically around 1700 cm⁻¹) and changes in the O-H stretching region (around 3000-3400 cm⁻¹) would indicate coordination through these oxygen atoms. Furthermore, the appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.netkpi.ua Shifts in the C=N and C=C stretching vibrations of the pyridine ring (around 1550-1600 cm⁻¹) also provide evidence of coordination involving the ring nitrogen. kpi.ua
Ultraviolet-Visible (UV-Vis) Spectroscopy : For transition metal complexes, UV-Vis spectroscopy provides information about the electronic transitions within the metal's d-orbitals. libretexts.org The position, intensity, and number of absorption bands can help determine the coordination geometry of the metal center (e.g., octahedral vs. tetrahedral). slideshare.net The spectra of the complexes typically show bands corresponding to d-d transitions, which are characteristic of the metal ion and its coordination environment, as well as ligand-to-metal charge transfer (LMCT) bands. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II) or main group metals), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the protons and carbons on the pyridine ring will change upon coordination to a metal ion. Protons and carbons located closer to the coordination site will experience more significant shifts. ajol.inforsc.org
X-ray Crystallography : Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a coordination complex in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Studies on analogous metal complexes of pyridine derivatives have utilized this technique to unambiguously establish the coordination modes of the ligands and the geometry of the metal centers. mdpi.comrsc.org
Table 2: Key Spectroscopic Data for Analogous Metal-Ligand Complexes
| Technique | Feature | Ligand (Typical Value) | Complex (Typical Shift/Appearance) | Information Gained | Reference |
| FT-IR | ν(C=O) of COOH | ~1700 cm⁻¹ | Shifts to lower frequency (e.g., 1630-1650 cm⁻¹) | Coordination via carboxylate oxygen | |
| FT-IR | Pyridine Ring ν(C=N) | ~1598 cm⁻¹ | Shifts to higher frequency (e.g., 1613-1618 cm⁻¹) | Coordination via pyridine nitrogen | kpi.ua |
| FT-IR | New Bands | N/A | 400-600 cm⁻¹ | Formation of M-O / M-N bonds | kpi.ua |
| UV-Vis | d-d transitions | N/A | 400-700 nm | Coordination geometry (e.g., octahedral) | libretexts.org |
| ¹H NMR | Ring Protons | δ 7.5-8.5 ppm | Shift upon complexation | Confirmation of metal-ligand interaction in solution | ajol.inforsc.org |
EPR Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for studying metal complexes with unpaired electrons (paramagnetic systems). It provides detailed information about the electronic structure and the local coordination environment of the metal center. For complexes of this compound with paramagnetic ions like Cu(II) or high-spin Co(II), EPR spectra would yield critical parameters.
High-spin Cobalt(II) (d⁷, S = 3/2) complexes often exhibit large zero-field splitting (ZFS), which separates the Kramers doublets. The EPR spectrum is typically analyzed using an effective spin S' = 1/2 model. The resulting g'-values are sensitive to the coordination geometry and the nature of the coordinating atoms. acs.orgresearchgate.net In a distorted octahedral environment, as would be expected for a Co(II) complex with this ligand, significant rhombicity is common. researchgate.net The hyperfine coupling to the cobalt nucleus (I = 7/2) provides further insight into the metal-ligand bond covalency.
The table below presents typical EPR parameters for a representative high-spin Co(II) complex with a pyridine-carboxylate ligand system, illustrating the data that could be expected.
| Parameter | Typical Value | Information Gained |
|---|---|---|
| Effective g'-values (g'₁, g'₂, g'₃) | g'₁ = 5.85, g'₂ = 3.60, g'₃ = 2.06 | Reflects the rhombic distortion of the coordination geometry. |
| Axial Zero-Field Splitting (D) | +30 to +60 cm⁻¹ | Magnitude and sign indicate the splitting of spin states in the absence of a magnetic field. |
| Hyperfine Coupling (A'₃) | ~260 MHz | Measures the interaction between the electron spin and the nuclear spin of the Co(II) ion. |
UV-Vis and Luminescence Spectroscopy of Complexes
Electronic spectroscopy (UV-Vis) and luminescence spectroscopy are fundamental for characterizing the photophysical properties of metal complexes.
UV-Vis Spectroscopy: In complexes with transition metals, UV-Vis spectra are dominated by two types of electronic transitions:
Ligand-to-Metal Charge Transfer (LMCT): Intense bands, typically in the UV or near-UV region, arising from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital. For this compound, these would originate from the π-orbitals of the pyridine ring and oxygen donor atoms.
d-d Transitions: Weaker absorptions in the visible region corresponding to the excitation of an electron between d-orbitals of the metal center. These transitions are formally forbidden but become allowed in a non-centrosymmetric environment. Their position and intensity are highly dependent on the coordination geometry.
Luminescence Spectroscopy: Lanthanide complexes are particularly known for their unique luminescence properties. The organic ligand, such as this compound, can act as an "antenna," efficiently absorbing UV light and transferring the energy to the central lanthanide ion. This process, known as the antenna effect, results in sharp, characteristic emission lines from the metal ion. nih.gov Complexes with terbium(III) and samarium(III) are expected to be highly luminescent. nih.gov
The photophysical properties of a representative lanthanide complex with a related pyridine dicarboxylate ligand are summarized below.
| Complex | Absorption λₘₐₓ (nm) | Excitation λₑₓ (nm) | Emission λₑₘ (nm) | Associated Transition |
|---|---|---|---|---|
| Tb(III)-pyridinedicarboxylate | ~280 | ~310 | 490, 545, 585, 620 | ⁵D₄ → ⁷Fⱼ (J=6,5,4,3) |
| Sm(III)-pyridinedicarboxylate | ~275 | ~305 | 565, 600, 645 | ⁴G₅/₂ → ⁶Hⱼ (J=5/2, 7/2, 9/2) |
Solid-State Structures of Metal Complexes and Coordination Polymers
The trifunctional nature of this compound allows for the formation of diverse solid-state structures, from simple mononuclear complexes to intricate multi-dimensional coordination polymers. X-ray crystallography on analogous systems reveals that the ligand can chelate a metal ion via the pyridine nitrogen and a carboxylate oxygen, or through the hydroxyl and carboxylate oxygens. This versatility enables the construction of robust and predictable structural motifs. rsc.org
For instance, with copper(II), a square-pyramidal geometry is common, where the ligand chelates in the basal plane, and a solvent molecule or another ligand occupies the apical position. nih.goveurjchem.com The specific bond lengths and angles are indicative of the coordination environment and the electronic properties of the metal center.
Below are typical structural parameters for a Cu(II) complex with a bipyridine and carboxylate ligand set.
| Bond/Angle | Typical Value |
|---|---|
| Cu—N (pyridine) | 1.98 - 2.01 Å |
| Cu—O (carboxylate) | 1.93 - 1.96 Å |
| Cu—O (apical water) | ~2.38 Å |
| N—Cu—N (bite angle) | ~81.3° |
Supramolecular Architectures in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. The defined geometry and functional groups of this compound make it an excellent candidate for a linker in MOF synthesis. nih.gov The rigid pyridine backbone ensures the formation of a stable, porous framework, while the carboxylate and hydroxyl groups provide strong coordination points to the metal centers. researchgate.netnih.gov
The directionality of these coordination sites can be exploited to design MOFs with specific topologies and pore environments. For example, using this linker with polynuclear metal clusters as secondary building units (SBUs) could lead to highly connected networks with novel topologies and potential applications in gas storage or separation. nih.govrsc.org The fluoro substituent can modify the electronic properties of the pore surfaces, potentially enhancing selectivity for certain guest molecules.
Hydrogen Bonding and Metal-Ligand Interactions
The fluorine atom, while a weak hydrogen bond acceptor, can participate in weaker C-H···F interactions, which play a significant role in directing the crystal packing and influencing the final supramolecular assembly. semanticscholar.orgnih.gov The primary metal-ligand interaction is a dative covalent bond, where the electron pairs from the nitrogen and oxygen donor atoms of the ligand are shared with the Lewis acidic metal center. wikipedia.org
Potential Catalytic Applications of Derived Metal Complexes (excluding biological catalysis)
Metal complexes derived from pyridine-carboxylate ligands are known to be effective catalysts for a variety of organic transformations. Complexes of this compound with metals like copper(II) or cobalt(II) are expected to show activity in non-biological oxidation reactions.
For example, copper(II)-pyridine-carboxylate complexes have been successfully employed as catalysts for the mild oxidation of cycloalkanes using hydrogen peroxide as a green oxidant. mdpi.comnih.govresearchgate.net The catalyst facilitates the conversion of substrates like cyclohexane (B81311) to the corresponding alcohol and ketone. The electronic properties of the ligand, modified by the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, could tune the redox potential of the metal center, thereby influencing the catalytic efficiency and selectivity. Another potential application is in electrocatalytic water oxidation, where similar copper complexes have shown promise. rsc.org
A representative catalytic system is outlined in the table below.
| Parameter | Description |
|---|---|
| Catalyst System | [Cu(II)-(5-fluoro-2-hydroxypyridine-4-carboxylate)₂] |
| Reaction | Oxidation of Cycloalkanes |
| Substrate | Cyclohexane |
| Oxidant | Hydrogen Peroxide (H₂O₂) |
| Products | Cyclohexanol and Cyclohexanone |
Supramolecular Chemistry and Non Covalent Interactions
Self-Assembly Phenomena Involving 5-fluoro-2-hydroxypyridine-4-carboxylic acid
The inherent directionality and strength of hydrogen bonds are the primary drivers for the self-assembly of this compound. The molecule possesses both strong hydrogen bond donors (-OH of the carboxylic acid and the 2-hydroxy group) and acceptors (the pyridine (B92270) nitrogen, the carbonyl oxygen of the carboxylic acid, and the fluorine atom).
In both solution and the solid state, carboxylic acids are well-known to form robust dimers through pairs of O-H···O hydrogen bonds. For this compound, this dimerization is a highly probable and fundamental self-assembly motif. Beyond simple dimerization, the presence of the 2-hydroxy group and the pyridine nitrogen allows for the formation of extended hydrogen-bonded chains or more complex oligomeric structures. The fluorine atom, while a weaker hydrogen bond acceptor, can also participate in these interactions, further stabilizing the resulting assemblies.
Intermolecular hydrogen bonding can also occur between the carboxylic acid and the pyridine nitrogen of an adjacent molecule, leading to catemeric chains. The interplay between the carboxylic acid dimerization and the acid-pyridine interactions will be highly dependent on the crystallization conditions and the steric and electronic environment.
The planarity of the pyridine ring and the potential for multiple, directional hydrogen bonds can lead to the formation of higher-order supramolecular structures such as helices and layers. For instance, a repeating pattern of intermolecular hydrogen bonds could induce a helical twist in a chain of molecules. Layered structures can arise from π-π stacking interactions between the aromatic pyridine rings, in conjunction with in-plane hydrogen bonding networks. The fluorine substituent can influence these stacking interactions through electrostatic effects. The self-assembly of metal-organic frameworks with related ligands, such as 4-hydroxypyridine-2,6-dicarboxylic acid, has been shown to result in 2D and 3D networks, indicating the potential for this compound to form extended, ordered structures. nih.gov
Design and Synthesis of Co-crystals and Salts
The formation of co-crystals and salts is a key strategy in crystal engineering to modify the physicochemical properties of a compound. This compound is an excellent candidate for the formation of such multi-component crystalline solids due to its array of hydrogen bonding sites.
The rational design of co-crystals involving this compound centers on the selection of appropriate co-formers that can form predictable and robust hydrogen-bonded synthons. The carboxylic acid···pyridine heterosynthon is a particularly strong and reliable interaction in co-crystal formation. acs.org
Potential co-formers can be chosen based on their complementary functional groups. For example:
Amides: Primary and secondary amides can form hydrogen bonds with the carboxylic acid group (acid-amide synthon) or the pyridine nitrogen.
Other Pyridines: Co-formers containing pyridine rings can interact with the carboxylic acid and hydroxyl groups.
Carboxylic Acids: Dicarboxylic acids or other aromatic carboxylic acids could co-crystallize through the formation of carboxylic acid homodimers alongside interactions with the pyridine nitrogen or hydroxyl group.
The presence of the fluorine atom can also be exploited in co-former selection. Molecules with strong hydrogen bond donors may interact with the fluorine, although this is generally a weaker interaction compared to those involving oxygen or nitrogen.
Table 1: Potential Co-formers and Their Primary Hydrogen Bonding Interactions with this compound
| Co-former Functional Group | Primary Interaction Site on Target Molecule | Resulting Supramolecular Synthon |
|---|---|---|
| Carboxylic Acid | Pyridine Nitrogen | Carboxylic acid···Pyridine Heterosynthon |
| Amide | Carboxylic Acid | Carboxylic acid···Amide Heterosynthon |
| Pyridine | Carboxylic Acid | Carboxylic acid···Pyridine Heterosynthon |
Several established methods can be employed for the synthesis of co-crystals and salts of this compound. The choice of method can significantly influence the resulting crystalline form.
Solvent Evaporation: This is the most common technique, where the target compound and the co-former are dissolved in a suitable solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystals.
Slurry Crystallization: In this method, a suspension of the compound and co-former is stirred in a small amount of solvent. The thermodynamically most stable crystalline form will eventually dominate.
Grinding: Both neat (dry) and liquid-assisted grinding (with a small amount of solvent) are solid-state methods that can effectively produce co-crystals through mechanical energy.
Reaction Crystallization: This method involves the in-situ formation of the co-crystal from a solution that is supersaturated with respect to the co-crystal but undersaturated with respect to the individual components.
Characterization of Supramolecular Assemblies
A combination of analytical techniques is essential to fully characterize the supramolecular assemblies of this compound, whether they are self-assembled structures or multi-component co-crystals and salts.
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions, including hydrogen bonds and π-π stacking.
Powder X-ray Diffraction (PXRD): Used for the identification of crystalline phases and to assess the purity of a bulk sample. It is particularly useful for comparing a synthesized co-crystal with the starting materials.
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly sensitive to changes in the vibrational frequencies of functional groups upon hydrogen bond formation. For example, the O-H stretching frequency of the carboxylic acid will typically shift to a lower wavenumber upon dimerization or formation of a co-crystal. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in a crystal lattice. In solution, NMR can be used to study dimerization and other association phenomena by monitoring changes in chemical shifts upon dilution or temperature variation. mdpi.com
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the melting point and other thermal transitions, which are typically different for a co-crystal compared to the individual components. Thermogravimetric Analysis (TGA) provides information on the thermal stability and the presence of solvent molecules in the crystal lattice. mdpi.com
Table 2: Analytical Techniques for Characterizing Supramolecular Assemblies
| Technique | Information Provided |
|---|---|
| Single-Crystal X-ray Diffraction | Detailed 3D structure, intermolecular interactions |
| Powder X-ray Diffraction | Crystalline phase identification, bulk purity |
| FTIR Spectroscopy | Hydrogen bond formation, functional group interactions |
| NMR Spectroscopy | Local atomic environments, solution-state association |
Analysis of "this compound" in Supramolecular Chemistry
Following a comprehensive search for scientific literature and data, it has been determined that there is currently no available research specifically detailing the supramolecular chemistry of This compound . The requested in-depth analysis, including X-ray diffraction data, spectroscopic signatures of non-covalent interactions, and specific hydrogen bonding or π-π stacking motifs for this particular compound, could not be completed as the foundational experimental studies have not been published in the accessible domain.
The provided outline requires detailed research findings, such as crystallographic data for co-crystals, specific spectroscopic shifts indicating non-covalent interactions, and a graph set analysis of hydrogen bonding patterns. This level of detail is contingent on the existence of peer-reviewed studies that have characterized the solid-state structure of this compound.
General principles of supramolecular chemistry suggest that a molecule like this compound, which possesses hydrogen bond donors (hydroxyl and carboxylic acid groups), hydrogen bond acceptors (the pyridine nitrogen and carbonyl oxygen), and an aromatic system with a fluorine substituent, has the potential to form complex supramolecular architectures. One could hypothesize the formation of common hydrogen-bonding motifs, such as carboxylic acid dimers or chains, and potential interactions involving the fluorine atom or π-π stacking of the pyridine rings. However, without experimental evidence from techniques like single-crystal X-ray diffraction, such discussions would be purely speculative and would not meet the required standard of scientific accuracy.
Therefore, the subsequent sections of the requested article cannot be generated. The creation of scientifically accurate content, including data tables and detailed research findings, is not possible without the underlying primary research data for "this compound."
Chemical Reactivity and Mechanistic Investigations
Acid-Base Properties and Tautomeric Equilibria
The acid-base properties and the existence of tautomeric forms are central to understanding the reactivity of 5-fluoro-2-hydroxypyridine-4-carboxylic acid. The molecule possesses both an acidic carboxylic acid group and a basic pyridine (B92270) nitrogen, and it can exist in equilibrium between its 2-hydroxypyridine (B17775) and 2-pyridone forms.
To provide context, the pKa values of several related pyridine derivatives are presented below.
| Compound | Functional Groups | pKa Value(s) |
| Benzoic Acid | Carboxylic Acid | 4.20 |
| Pyridine | Basic Nitrogen | 5.25 |
| Isonicotinic Acid (Pyridine-4-carboxylic acid) | Carboxylic Acid, Basic Nitrogen | pK₁=1.70, pK₂=4.88 |
| 2-Hydroxypyridine | Phenolic OH, Basic Nitrogen | pK₁=0.75 (protonated N), pK₂=11.62 (OH) |
Data compiled from various sources.
A critical feature of 2-hydroxypyridines is their ability to exist in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. chemtube3d.comnih.gov For the title compound, this equilibrium lies between this compound (the "hydroxy" form) and 5-fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid (the "pyridone" form).
In the gas phase, the 2-hydroxypyridine tautomer is generally more stable, but in polar solvents and the solid state, the 2-pyridone form is often favored due to intermolecular hydrogen bonding. chemtube3d.comresearchgate.net The electron-withdrawing fluorine and carboxylic acid substituents on this compound would likely influence this equilibrium, though specific studies are lacking.
Spectroscopic methods are key to identifying and quantifying these tautomers. nih.govnih.gov
Infrared (IR) Spectroscopy : The 2-hydroxypyridine form would show a characteristic broad O-H stretch (around 2500-3300 cm⁻¹) for the carboxylic acid and another O-H stretch for the pyridine hydroxyl. pressbooks.publibretexts.org The 2-pyridone tautomer would be distinguished by a strong carbonyl (C=O) absorption (around 1650-1690 cm⁻¹) from the pyridone ring and an N-H stretch. pressbooks.publibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the acidic proton of the carboxylic acid typically appears as a broad singlet far downfield (10-12 ppm). libretexts.orglibretexts.org The tautomers would be distinguishable by the presence of either a phenolic O-H proton signal for the hydroxy form or an N-H proton signal for the pyridone form. In ¹³C NMR, the carbonyl carbon of the carboxylic acid absorbs around 160-180 ppm. libretexts.org The pyridone tautomer would show an additional carbonyl carbon signal from the ring.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is electron-deficient compared to benzene, which influences its susceptibility to substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, especially with electron-withdrawing groups present. Halogens at the 2- and 4-positions are particularly reactive. While the fluorine atom in this compound is at the 5-position, SNAr reactions on fluoropyridines are well-documented. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov Nucleophilic substitution of the 5-fluoro group would likely require harsh reaction conditions or a highly activated nucleophile, as it is not in a position that is strongly activated by the ring nitrogen (ortho or para).
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations.
The thermal removal of CO₂ from pyridinecarboxylic acids is highly dependent on the position of the carboxyl group. Pyridine-2-carboxylic acid (picolinic acid) undergoes decarboxylation more readily than its 3- and 4-isomers. stackexchange.comcdnsciencepub.com The mechanism for picolinic acid is believed to proceed through a zwitterionic intermediate, where the protonated nitrogen stabilizes the negative charge that develops on the ring as CO₂ departs. stackexchange.com This pathway is not available for pyridine-4-carboxylic acids (isonicotinic acids), which are consequently much more stable to decarboxylation. stackexchange.com Therefore, this compound is expected to be relatively stable and would likely require high temperatures or specific catalytic conditions for decarboxylation to occur. Studies on other substituted 2-pyridone-3-carboxylic acids have shown that decarboxylation can be achieved by heating with potassium carbonate in toluene. nih.gov
The direct reaction of a carboxylic acid to form an amide or ester is often inefficient. Therefore, activation of the carboxyl group is typically required. luxembourg-bio.com
Amide Formation : Amide bonds are commonly formed by activating the carboxylic acid with a coupling reagent before or during the addition of an amine. researchgate.net This is necessary because amines are basic and can deprotonate the carboxylic acid, forming an unreactive carboxylate. nih.gov Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. luxembourg-bio.comnih.gov Other reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used. fishersci.co.uk The general mechanism involves the formation of a highly reactive intermediate (e.g., an O-acylisourea with DCC), which is then readily attacked by the amine nucleophile to yield the amide. luxembourg-bio.com
Ester Formation : The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol or removal of water helps to drive it towards the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. youtube.com Alternative methods include reacting the carboxylate salt with an alkyl halide or using dehydrating agents. google.comorganic-chemistry.org
Reactions of the Hydroxy Group (e.g., O-alkylation, O-acylation)
The hydroxyl group of this compound, existing in tautomeric equilibrium with its 2-pyridone form, is a key site for chemical modification. O-alkylation and O-acylation are fundamental transformations that alter the compound's properties by replacing the acidic proton of the hydroxyl group. However, the reactivity of 2-pyridones is often competitive, with reactions potentially occurring at either the oxygen or the nitrogen atom of the pyridone ring.
O-Alkylation:
The alkylation of 2-pyridones can lead to a mixture of N-alkylated and O-alkylated products. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base employed, and the solvent system. Generally, N-alkylation is the thermodynamically favored pathway, while O-alkylation can be achieved under specific conditions, often favoring kinetic control.
For instance, studies on related 2-pyridone systems have shown that the use of hard alkylating agents, such as dimethyl sulfate, in the presence of a strong base tends to favor N-alkylation. Conversely, softer alkylating agents and specific catalytic systems can promote O-alkylation. A novel approach for regioselective O-alkylation of 2-pyridones has been developed using TfOH-catalyzed carbenoid insertion, which has shown high selectivity for the O-alkylated product. Another strategy involves palladium catalysis, where the coordination between the palladium catalyst and the nitrogen atom of the pyridine ring directs the alkylation to the oxygen atom.
While specific examples of O-alkylation for this compound are not extensively documented in publicly available literature, the principles governing the reactivity of 2-pyridones suggest that similar strategies would be applicable. The presence of the electron-withdrawing fluorine atom is expected to influence the nucleophilicity of the oxygen and nitrogen atoms, potentially affecting the N/O-alkylation ratio.
O-Acylation:
O-acylation of the hydroxy group in this compound can be achieved using standard acylating agents such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the liberated acid. This reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.
Similar to O-alkylation, the potential for N-acylation exists. However, O-acylation is often more readily achieved than O-alkylation due to the generally higher reactivity of acylating agents and the potential for the initially formed N-acyl product to rearrange to the more stable O-acyl isomer under certain conditions.
The following interactive table summarizes representative conditions for O-alkylation and O-acylation of 2-pyridone derivatives, which can be considered analogous to the reactivity of this compound.
| Reaction Type | Reagents and Conditions | Typical Product | Notes |
|---|---|---|---|
| O-Alkylation | Alkyl halide, Ag2CO3, heat | 2-Alkoxypyridine derivative | Silver salts can promote O-alkylation. |
| O-Alkylation | Diazo compound, TfOH (cat.), EtOAc | 2-Alkoxypyridine derivative | Highly regioselective for O-alkylation. |
| O-Alkylation | Allylic carbonate, Pd catalyst | 2-Allyloxypyridine derivative | Catalyst directs regioselectivity. |
| O-Acylation | Acid chloride, pyridine or triethylamine | 2-Acyloxypyridine derivative | Standard acylation conditions. |
| O-Acylation | Acid anhydride (B1165640), DMAP (cat.) | 2-Acyloxypyridine derivative | DMAP is an effective catalyst for acylation. |
Influence of Fluorine on Reactivity and Selectivity in Chemical Transformations
The fluorine atom at the 5-position of the pyridine ring exerts a significant influence on the reactivity and selectivity of this compound. This influence stems from the high electronegativity of fluorine, which leads to strong inductive electron withdrawal (-I effect).
The primary effects of the fluorine substituent are:
Increased Acidity: The electron-withdrawing nature of fluorine stabilizes the conjugate bases formed upon deprotonation of both the hydroxyl and carboxylic acid groups. This results in a lower pKa for both functional groups compared to their non-fluorinated analogs, making them more acidic.
Modulation of Nucleophilicity: The inductive effect of fluorine reduces the electron density on the pyridine ring, including the oxygen and nitrogen atoms of the 2-pyridone system. This decrease in electron density lowers the nucleophilicity of these atoms, which can affect the rates of O-alkylation and O-acylation reactions.
Influence on Regioselectivity: The electronic perturbation caused by the fluorine atom can influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring. While the primary focus here is on the hydroxy group, any reactions involving the ring itself would be directed by the combined electronic effects of the existing substituents. In the context of O- versus N-alkylation, the fluorine atom's influence on the relative nucleophilicity of the oxygen and nitrogen atoms can alter the product distribution compared to the unsubstituted parent compound.
Alteration of Reaction Kinetics: By modifying the electron density and acidity of the reactive centers, the fluorine atom can impact the activation energies of various reactions, thereby altering the reaction kinetics. Reactions that are sensitive to the nucleophilicity of the pyridone system would be expected to proceed at different rates compared to the non-fluorinated counterpart.
Kinetic and Thermodynamic Studies of Reactions Involving the Compound
Detailed kinetic and thermodynamic studies specifically for reactions involving this compound are not widely reported in the literature. However, general principles from studies on related 2-pyridone systems can provide insights into the expected kinetic and thermodynamic profiles.
Kinetic Studies:
Kinetic investigations of the alkylation of 2-pyridone anions have shown that the reactions are typically second-order, with the rate depending on the concentrations of both the pyridone anion and the electrophile. The rate constants are influenced by the nature of the electrophile, the solvent, and the counterion. Studies have demonstrated that N-attack is often thermodynamically favored, while O-attack can be kinetically favored under certain conditions, particularly with highly reactive electrophiles.
The introduction of a fluorine substituent would be expected to modulate these reaction rates. The electron-withdrawing effect of fluorine would decrease the nucleophilicity of the pyridone anion, likely leading to a decrease in the rate constants for both N- and O-alkylation compared to the unsubstituted analog.
Thermodynamic Studies:
Thermodynamic studies on the tautomerism of 2-hydroxypyridines reveal a strong preference for the 2-pyridone form in most solvents. The equilibrium between the N-alkylated and O-alkylated products of 2-pyridones generally favors the N-alkylated isomer, which is thermodynamically more stable.
The fluorine atom in the 5-position is expected to have a subtle but measurable effect on the thermodynamics of these equilibria. The stabilization of the 2-pyridone tautomer and the N-alkylated product through dipole-dipole interactions and inductive effects could be influenced by the fluorine substituent. However, without specific experimental data, these effects are difficult to quantify precisely.
The following table presents a qualitative summary of the expected influence of the 5-fluoro substituent on the kinetic and thermodynamic parameters of reactions involving the hydroxy group, based on general principles of physical organic chemistry.
| Parameter | Influence of 5-Fluoro Substituent | Reasoning |
|---|---|---|
| Rate of O-alkylation/O-acylation (Kinetics) | Likely Decreased | Inductive electron withdrawal by fluorine reduces the nucleophilicity of the oxygen atom. |
| Acidity of Hydroxyl Group (Thermodynamics) | Increased (Lower pKa) | The electron-withdrawing fluorine atom stabilizes the resulting pyridone anion. |
| Acidity of Carboxylic Acid (Thermodynamics) | Increased (Lower pKa) | The electron-withdrawing fluorine atom stabilizes the carboxylate anion. |
| Equilibrium of N- vs. O-Alkylation (Thermodynamics) | Subtle shift, likely still favoring N-alkylation | The inherent thermodynamic preference for N-alkylation in 2-pyridones is strong; the fluorine's effect may be minor. |
Advanced Research Perspectives and Future Directions
Emerging Synthetic Methodologies for Related Fluoropyridines
The synthesis of fluorinated pyridines is a rapidly evolving field, moving beyond traditional methods to more efficient and selective modern techniques. researchgate.net The development of novel pathways to access these valuable heterocycles is a significant task in contemporary organic chemistry. researchgate.net
Recent advancements include:
Late-Stage C–H Fluorination: Direct C–H fluorination has emerged as a powerful tool for introducing fluorine into complex molecules at a late stage. Reagents like silver(II) fluoride (B91410) (AgF₂) have demonstrated the ability to selectively fluorinate pyridines, typically adjacent to the nitrogen atom. acs.orgdovepress.com This approach avoids the lengthy synthesis of pre-functionalized precursors. acs.org
Nucleophilic Aromatic Substitution (SNAr): Fluoropyridines are highly effective substrates for SNAr reactions. The high electronegativity of fluorine accelerates these reactions, making 2-fluoropyridines react significantly faster than their 2-chloro analogues, a principle that can be applied to build complexity from simpler fluorinated cores. acs.org
Transition Metal Catalysis: Rhodium(III)-catalyzed C–H functionalization has been developed to construct multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method offers a one-step process to create complex fluorinated pyridine (B92270) structures. nih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and efficient route to 3-fluoropyridines by coupling α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation. acs.org
Radiofluorination for PET Imaging: For applications in positron emission tomography (PET), methods to introduce Fluorine-18 (¹⁸F) are crucial. Recent strategies focus on the nucleophilic substitution of precursors like diaryliodonium salts or activated aryl rings to form C–¹⁸F bonds under mild conditions, enabling the synthesis of PET tracers. nih.govuchicago.edu
| Methodology | Key Features | Typical Reagents/Catalysts | Reference |
|---|---|---|---|
| C–H Fluorination | Late-stage functionalization, avoids pre-functionalized substrates. | AgF₂, Selectfluor® | acs.orgdovepress.commdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | Fluorine accelerates the reaction compared to other halogens. | Nucleophiles with fluoropyridine substrates. | acs.org |
| Rh(III)-Catalyzed C–H Functionalization | One-step synthesis of multi-substituted 3-fluoropyridines. | [Cp*RhCl₂]₂ | nih.gov |
| Photoredox Catalysis | Mild reaction conditions using visible light. | fac-Ir(ppy)₃ | acs.org |
| ¹⁸F Radiofluorination | Synthesis of PET imaging agents. | [¹⁸F]Fluoride with diaryliodonium salts or other activated precursors. | nih.govuchicago.edu |
Integration into Novel Functional Materials
Fluorinated heterocycles are of great interest for materials science due to the unique properties conferred by the carbon-fluorine bond, such as enhanced thermal stability, chemical resistance, and hydrophobicity. nih.govnih.gov While specific applications of 5-fluoro-2-hydroxypyridine-4-carboxylic acid are still emerging, its structural motifs suggest significant potential for integration into a variety of advanced materials.
Organic Electronics: Fluorinated thiophenes and pyridines are widely used in materials chemistry for applications in organic electronics. nih.gov The electron-withdrawing nature of fluorine can predictably alter the electronic structure of aromatic systems, which is a key strategy in designing materials with specific charge-transport properties for use in transistors and solar cells. researchgate.net
Polymers and Advanced Materials: Perfluoropyridine has been used as a building block for fluorinated polymers, which are sought after for their high performance in demanding applications. nih.gov The presence of hydroxyl and carboxylic acid groups on the this compound scaffold provides reactive sites for polymerization, potentially leading to new classes of functional polymers.
Sensors and Optical Materials: The pyridine carboxylic acid framework is known to coordinate with metal ions. nih.gov This property, combined with the electronic influence of the fluorine atom, could be exploited to develop selective chemosensors where binding events are signaled by changes in fluorescence or other optical properties.
High-Throughput Screening in Chemical Space
Identifying molecules with desired properties from vast chemical libraries is a critical challenge. High-throughput screening (HTS) methodologies, both experimental and computational, are essential for accelerating discovery. The fluorine atom in this compound and its derivatives offers a unique advantage for certain screening techniques.
Fluorine-NMR (¹⁹F-NMR) Screening: ¹⁹F-NMR has become a powerful HTS tool in drug discovery and could be adapted for materials science. researchgate.net Because fluorine is not naturally abundant in most biological or chemical systems, its NMR signal provides a clean and sensitive probe. Competition-based screening experiments, where a library of compounds is tested for its ability to displace a fluorine-containing reference molecule, can rapidly identify new ligands or molecular building blocks. adelphi.eduadelphi.edu The absence of spectral overlap allows for the screening of large mixtures, significantly increasing throughput. researchgate.net
Virtual Screening: Computational virtual screening is used to assess large libraries of digital compounds for their potential to bind to a target or exhibit specific properties. For pyridine derivatives, virtual screening based on the molecular electrostatic potential (MEP) has been used to predict the formation of cocrystals, which are materials with tailored properties. rsc.org This approach could be used to screen for co-formers that would assemble with this compound to create novel crystalline materials with desired optical or physical characteristics.
Advanced Computational Chemistry for Complex Systems and Reaction Prediction
Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules, guiding experimental efforts. For complex fluorinated systems, these tools are indispensable for understanding the subtle effects of fluorination.
Reaction Prediction: Software and methods are being developed to accurately predict the outcomes of chemical reactions. For instance, the RegioSQM method can predict the regioselectivity of electrophilic aromatic substitution reactions on heteroaromatic rings by calculating the energies of protonated intermediates. rsc.org Such tools could be applied to forecast the reactivity of the this compound ring, guiding its functionalization to create new derivatives.
Property Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study how fluorination impacts molecular properties. Studies on related fluorinated heterocycles have shown that computational methods can accurately predict changes in electronic structure, stability, and reactivity. emerginginvestigators.org For this compound, DFT could be used to model its interaction with surfaces, predict its electronic bandgap for materials applications, and understand its intermolecular interactions. researchgate.net
| Computational Method | Application | Predicted Properties/Outcomes | Reference |
|---|---|---|---|
| RegioSQM (Semiempirical) | Reaction Prediction | Regioselectivity of electrophilic aromatic substitution. | rsc.org |
| Density Functional Theory (DFT) | Property Prediction | Molecular geometry, electronic structure, reactivity, interaction with surfaces. | emerginginvestigators.orgresearchgate.net |
| Molecular Electrostatic Potential (MEP) Analysis | Virtual Screening | Feasibility of cocrystal formation. | rsc.org |
Interdisciplinary Research with Material Science and Chemical Engineering
The journey of a molecule like this compound from a laboratory curiosity to a functional material is inherently interdisciplinary. Close collaboration between chemists, material scientists, and chemical engineers is essential to unlock its full potential.
From Molecule to Material: Synthetic chemists can develop efficient routes to the molecule and its derivatives (as discussed in 9.1). Material scientists can then investigate how these molecules self-assemble or can be incorporated into polymers and thin films. They would characterize the resulting materials' structural, optical, and electronic properties. nih.gov
Process Development and Scale-Up: Chemical engineers would play a crucial role in developing scalable, safe, and cost-effective processes for producing the parent compound and its derivatives. For applications in materials, this includes optimizing reaction conditions for polymerization and developing methods for material processing, such as thin-film deposition or fiber spinning.
This collaborative cycle, where material performance feedback informs new molecular designs, is critical for the development of next-generation technologies based on fluorinated heterocyclic systems.
Challenges and Opportunities in the Field of Fluorinated Heterocyclic Systems
Despite significant progress, the chemistry of fluorinated heterocycles presents ongoing challenges that also represent significant opportunities for innovation.
Challenges:
Selective Fluorination: Achieving high selectivity (regio-, diastereo-, and enantioselectivity) in fluorination reactions, especially on complex and unactivated substrates, remains a formidable challenge. dovepress.com
Substrate Scope: Many existing fluorination methods have a limited substrate scope, failing with certain functional groups, which necessitates the development of more robust and versatile synthetic protocols. dovepress.com
Cost and Safety: Some fluorinating reagents are expensive, hazardous, or require specialized handling, creating barriers to large-scale synthesis.
Opportunities:
Novel Reactivity: The unique electronic properties of fluorinated heterocycles can be harnessed to discover new types of chemical reactivity and to design more efficient catalysts.
Fine-Tuning Properties: Fluorine's ability to modulate properties like lipophilicity, metabolic stability, and binding affinity is well-established in medicinal chemistry and can be more widely applied in materials science. researchgate.net This allows for the rational design of molecules with precisely tailored functions.
Expanding Chemical Space: The development of new synthetic methods provides access to previously unattainable fluorinated heterocyclic structures, expanding the chemical space available for the discovery of new drugs, agrochemicals, and functional materials. researchgate.net The demand for novel fluorinated nitrogen heterocycles, in particular, remains high. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-fluoro-2-hydroxypyridine-4-carboxylic acid, and how can regioselectivity be ensured during fluorination?
- Methodological Answer : Fluorination at the 5-position can be achieved via nucleophilic aromatic substitution (NAS) using KF or CsF under anhydrous conditions in polar aprotic solvents (e.g., DMF) at 80–100°C. To ensure regioselectivity, a directing group (e.g., nitro or amino) may be introduced at the 4-position prior to fluorination . Post-synthesis, HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹⁹F NMR (δ -120 to -150 ppm for aromatic F) are critical for purity assessment.
Q. How can the stability of this compound be optimized under varying pH conditions?
- Methodological Answer : Stability studies should be conducted using buffered solutions (pH 1–12) at 25°C and 40°C. LC-MS monitoring (negative ion mode, m/z ~186 [M-H]⁻) reveals degradation products. The compound is most stable at pH 4–6, where intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups minimizes hydrolysis. Avoid prolonged exposure to alkaline conditions (>pH 9) to prevent defluorination .
Q. What spectroscopic techniques are most effective for characterizing structural isomers of this compound?
- Methodological Answer :
- ¹H NMR : Hydroxyl proton (δ 10–12 ppm, broad) and aromatic protons (δ 7.5–8.5 ppm, J coupling for pyridine ring).
- ¹³C NMR : Carboxylic acid carbon (δ 165–170 ppm), fluorinated carbon (δ 150–160 ppm, JC-F ~240 Hz).
- IR : O-H stretch (~3200 cm⁻¹), C=O (~1700 cm⁻¹), and C-F (~1100 cm⁻¹).
- X-ray crystallography (if crystalline) resolves tautomeric forms (enol vs. keto) .
Q. How can researchers assess the compound’s potential as a metalloenzyme inhibitor?
- Methodological Answer : Perform enzyme inhibition assays (e.g., carbonic anhydrase or kinase inhibition) using UV-Vis spectroscopy or fluorescence-based methods. Competitive binding studies with Zn²⁺ or Mg²⁺ (IC₅₀ determination via dose-response curves) can validate metal chelation. Molecular docking (AutoDock Vina) predicts binding affinity to active sites .
Advanced Research Questions
Q. How can contradictory data on the compound’s antimicrobial activity across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in bacterial strains, solvent systems (DMSO vs. aqueous), or assay protocols (MIC vs. disk diffusion). Standardize testing using CLSI guidelines with ATCC reference strains. Validate results via time-kill assays and synergy studies with β-lactams. LC-MS quantification of intracellular accumulation rules out permeability issues .
Q. What computational strategies are recommended for modeling the compound’s interaction with fluorinated enzyme targets?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to optimize geometry and calculate electrostatic potential maps. Molecular dynamics (MD) simulations (AMBER force field) over 100 ns trajectories assess binding stability. Pair with QM/MM hybrid methods to model covalent adduct formation in enzymes like dihydrofolate reductase .
Q. How can regiochemical challenges in synthesizing derivatives (e.g., 5-fluoro-2-alkoxy analogues) be addressed?
- Methodological Answer : Protect the hydroxyl group with a tert-butyldimethylsilyl (TBS) ether prior to alkylation. Post-alkylation, deprotection with TBAF in THF restores the hydroxyl group. Monitor reaction progress via TLC (silica gel, EtOAc/hexane 1:1) and characterize intermediates using HRMS (ESI+, m/z accuracy <5 ppm) .
Q. What advanced techniques validate the compound’s role in disrupting biofilm formation?
- Methodological Answer : Use confocal laser scanning microscopy (CLSM) with SYTO 9/propidium iodide staining to quantify live/dead cells in biofilms. Combine with RNA-seq to identify downregulated genes (e.g., quorum sensing regulators). Surface plasmon resonance (SPR) measures binding affinity to biofilm matrix proteins (e.g., alginate) .
Q. How can environmental toxicity of degradation byproducts be minimized during disposal?
- Methodological Answer : Conduct photodegradation studies (UV-C irradiation, 254 nm) to identify persistent byproducts (e.g., fluoroquinolones). Use TiO₂ photocatalysis to mineralize aromatic intermediates. Ecotoxicity assays (Daphnia magna LC₅₀) guide waste treatment protocols. Refer to EPA guidelines for fluorinated waste handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
